![molecular formula C11H13ClN2O3S B5819334 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B5819334.png)
4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole
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Overview
Description
4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole, also known as CEES, is a sulfur mustard analog that has been extensively studied for its potential use as a chemical warfare agent. Despite its hazardous nature, CEES has also been found to have several scientific research applications, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole involves the inhibition of DNA synthesis and repair, leading to DNA damage and ultimately cell death. 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole also induces oxidative stress and inflammation, which contribute to its anti-tumor effects. Additionally, 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has been found to modulate several signaling pathways involved in cancer cell growth and survival, including the NF-κB and PI3K/Akt pathways.
Biochemical and Physiological Effects
4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has been found to have several biochemical and physiological effects, including the induction of oxidative stress, inflammation, and DNA damage. 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. In animal studies, 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has been found to cause skin and eye irritation, respiratory distress, and systemic toxicity.
Advantages and Limitations for Lab Experiments
4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its well-characterized mechanism of action. However, 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole is a hazardous substance and must be handled with extreme caution. Additionally, the use of 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole in animal studies raises ethical concerns and alternative methods, such as cell culture and organoid models, should be explored.
Future Directions
Future research on 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole should focus on its potential use in cancer therapy, including the development of novel 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole derivatives with improved anti-tumor efficacy and reduced toxicity. Additionally, the use of 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole in combination with other anti-cancer agents should be explored. Further studies are also needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole and to identify biomarkers of 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole sensitivity and resistance in cancer cells. Finally, alternative methods for studying the effects of 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole, such as organoid models and in silico simulations, should be developed to reduce the use of animals in research.
Synthesis Methods
The synthesis of 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole involves the reaction of 4-chloro-5-nitro-2-(ethylsulfonyl)-1H-benzimidazole with ethanol in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with hydrochloric acid to yield 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole. This method has been optimized to produce high yields of pure 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole for research purposes.
Scientific Research Applications
4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has been extensively studied for its potential use in cancer research. Several studies have shown that 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells. This makes 4-chloro-5-ethoxy-2-(ethylsulfonyl)-1H-benzimidazole a promising candidate for cancer therapy.
properties
IUPAC Name |
4-chloro-5-ethoxy-2-ethylsulfonyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-3-17-8-6-5-7-10(9(8)12)14-11(13-7)18(15,16)4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPKLDKVJVSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)NC(=N2)S(=O)(=O)CC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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